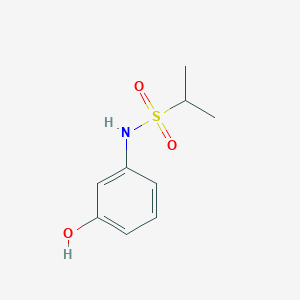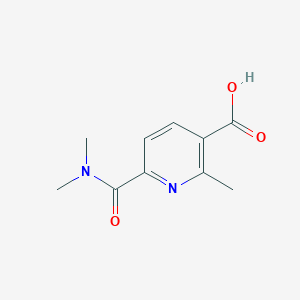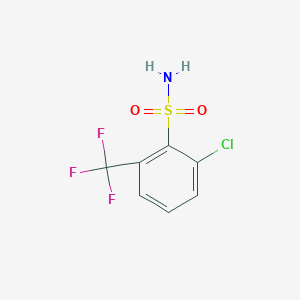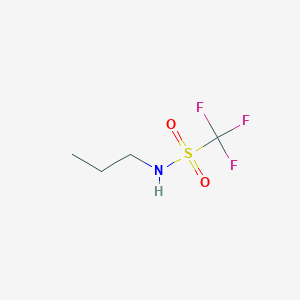
Cloruro de 6-etil-2-(2-metoxifenil)quinolina-4-carbonilo
Descripción general
Descripción
6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride: is a chemical compound with the molecular formula C19H16ClNO2 and a molecular weight of 325.79 g/mol . This compound is primarily used in proteomics research .
Aplicaciones Científicas De Investigación
6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride is widely used in scientific research, particularly in the field of proteomics . It is utilized to study protein interactions, modifications, and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in organic synthesis for the creation of complex molecules.
Mecanismo De Acción
The mode of action of a quinoline compound would depend on its specific structure and the target it interacts with. Generally, these compounds can interact with their targets through various types of chemical bonds and intermolecular forces, leading to changes in the target’s function .
The biochemical pathways affected by a quinoline compound would also depend on its specific target. For example, if the target is an enzyme involved in a particular metabolic pathway, the compound could potentially inhibit or enhance the activity of this enzyme, thereby affecting the overall pathway .
The pharmacokinetics of a quinoline compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition .
The result of action of a quinoline compound at the molecular and cellular level could involve changes in cell signaling, gene expression, or cellular metabolism, depending on the specific target and pathway involved .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The interaction between 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride and proteases involves the formation of a covalent bond with the active site of the enzyme, leading to enzyme inhibition . This inhibition can be utilized to study the enzyme’s function and regulation in various biological processes.
Cellular Effects
The effects of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride has been shown to inhibit the activity of specific kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can lead to alterations in gene expression and changes in cellular metabolism, affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of target enzymes, forming a covalent bond that inhibits enzyme activity . This inhibition can lead to downstream effects on gene expression, as the inhibited enzymes are often involved in signaling pathways that regulate transcription factors and other gene regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound can result in sustained inhibition of target enzymes, affecting cellular processes such as metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity . At higher doses, 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired inhibitory effect without causing adverse effects.
Metabolic Pathways
6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit enzymes involved in key metabolic pathways, leading to changes in the levels of metabolites and alterations in metabolic flux . These effects can provide insights into the regulation of metabolic processes and the role of specific enzymes in cellular metabolism.
Transport and Distribution
The transport and distribution of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride within cells can influence its activity and function.
Subcellular Localization
The subcellular localization of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its inhibitory effects on target enzymes . The subcellular localization of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride can influence its activity and function, as the local concentration and interactions with other biomolecules can vary between different cellular compartments.
Métodos De Preparación
The synthesis of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of anthranilic acid derivatives . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Análisis De Reacciones Químicas
6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include organoboron reagents for coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride can be compared with other quinoline derivatives, such as 6-Ethoxy-2-methylquinolin-4-ol . While both compounds share a quinoline core structure, their substituents and functional groups differ, leading to variations in their chemical properties and applications. The unique combination of an ethyl group, a methoxyphenyl group, and a carbonyl chloride group in 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride distinguishes it from other similar compounds.
Propiedades
IUPAC Name |
6-ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-3-12-8-9-16-14(10-12)15(19(20)22)11-17(21-16)13-6-4-5-7-18(13)23-2/h4-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOGHLMKJSTKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Methyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B1454227.png)
![3'-Chloro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1454229.png)


![Diethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B1454233.png)


![4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid](/img/structure/B1454239.png)


amine](/img/structure/B1454245.png)
![Ethyl 2-[(3-chloro-4-fluorophenyl)sulfanyl]acetate](/img/structure/B1454246.png)

